molecular formula C9H7ClO3S B1354873 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride CAS No. 61565-36-4

1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride

Cat. No.: B1354873
CAS No.: 61565-36-4
M. Wt: 230.67 g/mol
InChI Key: NJSUBYHQKUOESQ-UHFFFAOYSA-N
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Description

1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is an organic compound with the molecular formula C9H7ClO3S. It is a sulfonyl chloride derivative of indanone, characterized by the presence of a sulfonyl chloride group attached to the indanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-oxo-2,3-dihydro-1H-indene with chlorosulfonic acid. The reaction typically takes place under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing advanced equipment and reaction monitoring systems to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions are often utilized in the modification of biomolecules and the synthesis of complex organic structures .

Comparison with Similar Compounds

Uniqueness: 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis. Its ability to undergo various substitution and reduction reactions sets it apart from other indanone derivatives .

Properties

IUPAC Name

1-oxo-2,3-dihydroindene-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3S/c10-14(12,13)7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSUBYHQKUOESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564350
Record name 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61565-36-4
Record name 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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